molecular formula C24H26ClN3O2S B6526133 N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride CAS No. 1135226-05-9

N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride

Cat. No.: B6526133
CAS No.: 1135226-05-9
M. Wt: 456.0 g/mol
InChI Key: WFKLWMVAFWVCFH-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a benzothiazole-derived small molecule featuring a naphthalene carboxamide core, a 4-methylbenzothiazolyl group, and a dimethylaminoethyl side chain. Its hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S.ClH/c1-16-8-7-11-21-22(16)25-24(30-21)27(13-12-26(2)3)23(28)19-14-17-9-5-6-10-18(17)15-20(19)29-4;/h5-11,14-15H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKLWMVAFWVCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to its closest analog from the evidence: N-[2-(Dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide hydrochloride () .

Table 1: Structural and Hypothetical Property Comparison
Feature Target Compound Compound
Benzothiazole Substituent 4-Methyl 4-Ethyl
Core Structure Naphthalene-2-carboxamide Phenyl sulfonyl acetamide
Polar Groups 3-Methoxy, dimethylaminoethyl 4-Methoxyphenyl sulfonyl, dimethylaminoethyl
Predicted Solubility Moderate (hydrochloride salt enhances aqueous phase) Lower (bulky sulfonyl group increases lipophilicity)
Predicted LogP ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity)

Impact of Substituents

  • Benzothiazole Modifications: The 4-methyl group in the target compound vs. Ethyl groups increase lipophilicity, which could enhance membrane permeability but reduce solubility .
  • Core Structure : The naphthalene system in the target compound enables extended π-π stacking compared to the phenyl sulfonyl acetamide in , favoring interactions with hydrophobic enzyme pockets. The sulfonyl group in the analog may introduce hydrogen-bonding capacity but adds conformational rigidity.

Research Implications

  • Pharmacological Potential: The target compound’s naphthalene core and moderate LogP suggest balanced bioavailability, making it a candidate for central nervous system targets. The analog’s higher LogP may limit aqueous solubility but improve blood-brain barrier penetration.
  • Structural Optimization : Substituting the benzothiazole 4-position (methyl vs. ethyl) offers a tunable parameter for optimizing target selectivity and metabolic stability.

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